Plumericin
CAS No.: 77-16-7
Cat. No.: VC1835196
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77-16-7 |
|---|---|
| Molecular Formula | C15H14O6 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
| Standard InChI | InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1 |
| Standard InChI Key | VFXXNAVZODKBIW-JKXVGBJFSA-N |
| Isomeric SMILES | C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |
| SMILES | CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |
| Canonical SMILES | CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |
Introduction
Chemical Properties and Structure
Plumericin (CAS: 77-16-7) is a terpene lactone with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol. Its structure features a unique spirolactone iridoid scaffold that contributes to its biological activity profile .
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₆ |
| Molecular Weight | 290.27 g/mol |
| Physical Appearance | Narrow, rectangular plates |
| Melting/Decomposition Point | 211.5-212.5°C |
| Optical Rotation | [α]D25 +197.5 ±2° (c = 0.982 in chloroform) |
| UV Absorption Maximum | 214-215 nm (log ε 4.24) in ethanol |
| Solubility | Soluble in chloroform; slightly soluble in methanol, alcohol, ether, acetone, benzene; practically insoluble in petroleum ether and water |
| Topological Polar Surface Area | 71.10 Ų |
| XlogP | 0.80 |
| H-Bond Acceptors | 6 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 1 |
Table 1: Physical and chemical properties of plumericin
ADMET Properties
The pharmacokinetic and toxicological profile of plumericin has been predicted through computational methods, as shown below:
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 97.90% |
| Caco-2 Permeability | Positive | 56.88% |
| Blood-Brain Barrier Penetration | Positive | 70.00% |
| Human Oral Bioavailability | Positive | 51.43% |
| Subcellular Localization | Mitochondria | 70.21% |
| Mitochondrial Toxicity | Positive | 65.00% |
| Nephrotoxicity | Positive | 86.64% |
| Acute Oral Toxicity | Category III | 52.34% |
Table 2: Predicted ADMET properties of plumericin
Natural Sources
Plumericin has been isolated from various plant species, primarily from the Apocynaceae family. It serves as one of the major bioactive constituents in these plants, many of which have been traditionally used for medicinal purposes.
Plant Sources
The compound has been identified in several plant species:
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Himatanthus sucuuba (Spruce ex Müll.Arg.) Woodson (Apocynaceae) - a plant traditionally used as anti-inflammatory, antitumor, analgesic, and antiulcer agent
Biological Activities
Anti-inflammatory Properties
Plumericin exhibits potent anti-inflammatory effects through multiple mechanisms. It has been characterized as a powerful inhibitor of the NF-κB pathway with an IC50 of 1 μM, as demonstrated in luciferase reporter gene assays . This inhibition directly impacts the expression of pro-inflammatory mediators and adhesion molecules.
In endothelial cells, plumericin effectively abolishes TNF-α-induced expression of adhesion molecules including VCAM-1, ICAM-1, and E-selectin . This ability to modulate adhesion molecule expression plays a crucial role in preventing leukocyte recruitment during inflammatory conditions.
The compound's anti-inflammatory efficacy has been confirmed in vivo, where it successfully suppressed thioglycollate-induced peritonitis in mice at a dose of approximately 3 mg/kg, administered intraperitoneally . This finding suggests potent systemic anti-inflammatory activity that could be valuable for therapeutic applications.
Effects on Intestinal Barrier Function
One of the most significant therapeutic properties of plumericin is its ability to improve intestinal epithelial barrier function, which is particularly relevant for inflammatory bowel diseases (IBDs). Intestinal epithelial barrier impairment plays a key pathogenic role in IBDs, especially ulcerative colitis .
Studies on intestinal epithelial cells (IEC-6) revealed that plumericin:
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Increases the expression of adhesion molecules
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Enhances actin cytoskeleton rearrangement
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Promotes cellular motility
These cellular effects translate to improved structural integrity of the intestinal epithelium and enhanced barrier function, which could help mitigate intestinal inflammation.
Antiproliferative Properties
Plumericin demonstrates significant antiproliferative effects on vascular smooth muscle cells (VSMCs), making it a potential candidate for treating vascular diseases characterized by aberrant VSMC proliferation.
The compound inhibits serum-stimulated proliferation of rat VSMCs through several mechanisms:
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Arresting cells in the G1/G0-phase of the cell cycle
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Abrogating cyclin D1 expression
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Hindering Ser 807/811-phosphorylation of retinoblastoma protein
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Inducing S-glutathionylation of the transcription factor Stat3
These effects are largely mediated through the compound's thiol reactivity, as exogenous addition of glutathione markedly prevented the inhibitory effect of plumericin on Stat3 activation, cyclin D1 expression, and cell proliferation .
Other Biological Activities
Beyond its anti-inflammatory, barrier-protective, and antiproliferative properties, plumericin has been reported to exhibit:
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Antiparasitic activity
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Antimicrobial effects, including activity against Mycobacterium tuberculosis
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Antifungal properties
Mechanisms of Action
NF-κB Pathway Inhibition
Plumericin exerts its anti-inflammatory effects primarily through inhibition of the NF-κB pathway. Mechanistic studies have revealed that plumericin specifically:
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Blocks IκB phosphorylation and degradation, preventing release of active NF-κB
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Inhibits NF-κB activation induced by the constitutively active catalytic subunit of IκB kinase (IKK-β), suggesting direct involvement of IKK in its inhibitory action
This dual mechanism of action at the level of both IκB and IKK makes plumericin a particularly effective inhibitor of the NF-κB pathway, which orchestrates numerous pro-inflammatory signals.
Glutathione Depletion and Protein S-Glutathionylation
In vascular smooth muscle cells, plumericin's antiproliferative effect involves its electrophilic properties. The compound transiently depletes glutathione, leading to:
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S-glutathionylation of the transcription factor Stat3
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Inhibition of Stat3 phosphorylation at Tyr705
This mechanism explains how plumericin disrupts cell cycle progression by affecting key transcription factors involved in proliferation.
Experimental Studies
Studies on Intestinal Epithelial Cells
Experiments with IEC-6 cells have demonstrated plumericin's beneficial effects on intestinal barrier function. Methodologies employed include:
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Immunofluorescence assay for cytoskeleton analysis using confocal microscopy
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Scratch assays to assess cell migration and wound healing
In these studies, plumericin (0.5–2 μM) enhanced actin cytoskeleton organization, promoted cell migration in scratch assays, and protected against LPS+IFN-induced apoptosis .
Studies on Vascular Smooth Muscle Cells
Investigations on VSMCs revealed plumericin's antiproliferative properties. These studies employed:
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Cell cycle analysis
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Western blotting for detection of cyclin D1 and phosphorylated retinoblastoma protein
DNBS-Induced Colitis Model
The therapeutic potential of plumericin for inflammatory bowel disease was evaluated in a 2,4,6-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice. Animals received plumericin (3 mg/kg) intraperitoneally daily for 4 days, with the first dose administered 1 hour after DNBS injection .
Results showed that plumericin treatment:
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Reduced myeloperoxidase activity, a marker of neutrophil infiltration
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Inhibited the expression of adhesion molecules ICAM-1 and P-selectin
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Reduced the formation of poly(ADP-ribose) (PAR)
Thioglycollate-Induced Peritonitis Model
Plumericin's anti-inflammatory efficacy was further confirmed in a thioglycollate-induced peritonitis model in mice. Animals were pretreated intraperitoneally with plumericin (approximately 3 mg/kg) or vehicle, followed by thioglycollate injection after 30 minutes .
Five hours after thioglycollate injection, plumericin-treated mice showed significantly reduced inflammatory cell recruitment to the peritoneal cavity, confirming the compound's potent in vivo anti-inflammatory activity .
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